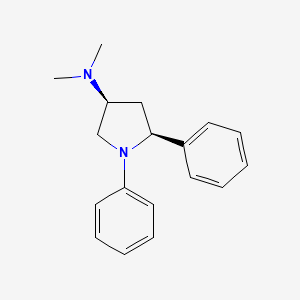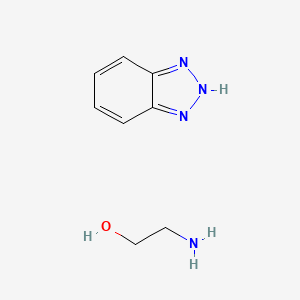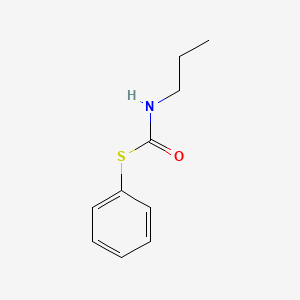
S-Phenyl propylthiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Phenyl propylthiocarbamate is an organosulfur compound belonging to the thiocarbamate family. Thiocarbamates are sulfur analogues of carbamates and are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
S-Phenyl propylthiocarbamate can be synthesized through several methods. One common approach involves the reaction of an amine with phosgene and a thiol or with carbonyl sulfide followed by alkylation with an alkyl halide . Another method is the Newman-Kwart rearrangement, which involves the thermal migration of O-aryl to S-aryl in arylthiocarbamates .
Industrial Production Methods
Industrial production of this compound often relies on the reaction of primary amines with phosgene, followed by the addition of a thiol. This method, while effective, involves the use of hazardous materials and requires careful handling and safety measures .
Análisis De Reacciones Químicas
Types of Reactions
S-Phenyl propylthiocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol and amine.
Substitution: It can undergo nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines and alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiocarbamates .
Aplicaciones Científicas De Investigación
S-Phenyl propylthiocarbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of S-Phenyl propylthiocarbamate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by forming covalent bonds with their active sites, thereby blocking their activity. This mechanism is particularly relevant in its use as an herbicide, where it inhibits key enzymes involved in plant growth .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to S-Phenyl propylthiocarbamate include other thiocarbamates such as thiobencarb, orbencarb, and molinate . These compounds share similar structural features and chemical properties.
Uniqueness
What sets this compound apart is its specific molecular structure, which imparts unique reactivity and biological activity. Its ability to form stable covalent bonds with enzyme active sites makes it particularly effective as an inhibitor .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial applications.
Propiedades
Número CAS |
14467-75-5 |
|---|---|
Fórmula molecular |
C10H13NOS |
Peso molecular |
195.28 g/mol |
Nombre IUPAC |
S-phenyl N-propylcarbamothioate |
InChI |
InChI=1S/C10H13NOS/c1-2-8-11-10(12)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) |
Clave InChI |
DYAUOMSHTYZRQS-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


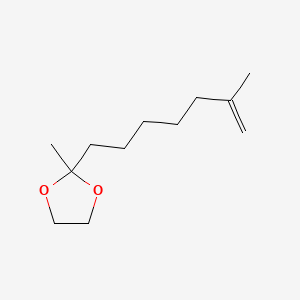

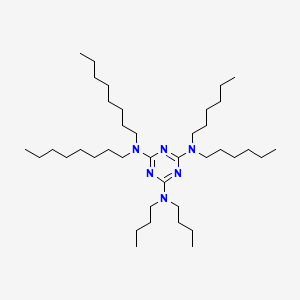

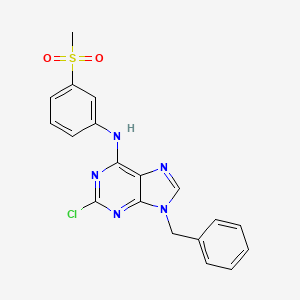
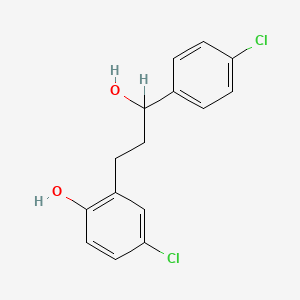
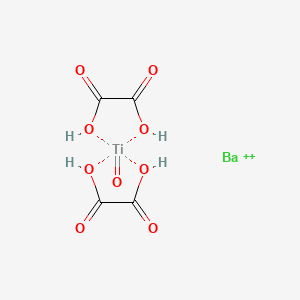
![3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B12679409.png)
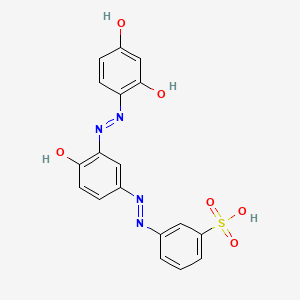
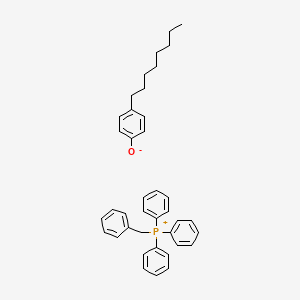
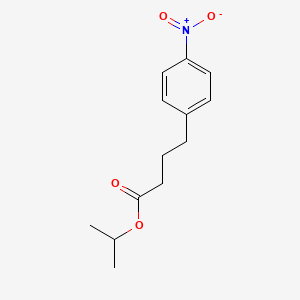
![N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12679434.png)
